![molecular formula C14H20ClNO2S B273421 1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)

1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

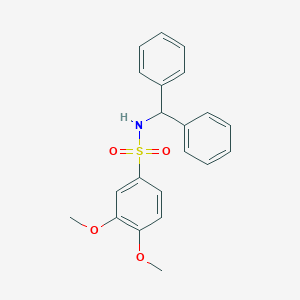

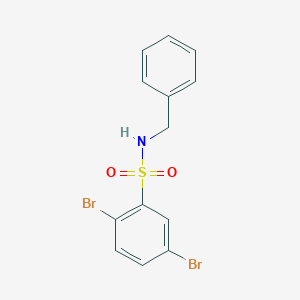

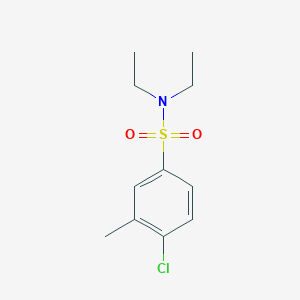

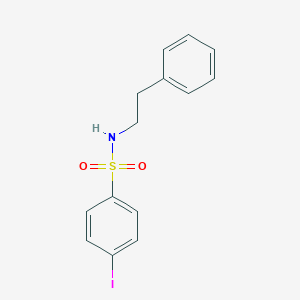

1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine, commonly known as MCOPPB, is a piperidine-based compound that has been found to have potential applications in scientific research. This compound is known to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. The purpose of

Scientific Research Applications

MCOPPB has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and drug discovery. One of the main areas of research involving MCOPPB is its potential as a sigma-1 receptor agonist. Sigma-1 receptors are known to be involved in various physiological processes, including pain perception, mood regulation, and memory formation. By targeting these receptors, MCOPPB may have potential therapeutic applications for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

The mechanism of action of MCOPPB involves its binding to the sigma-1 receptor. This binding activates various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in various physiological processes, including cell survival, proliferation, and differentiation. By activating these pathways, MCOPPB may have potential therapeutic applications for various neurological disorders.

Biochemical and Physiological Effects

MCOPPB has been found to have various biochemical and physiological effects, including its ability to modulate ion channels and neurotransmitter release. In vitro studies have shown that MCOPPB can modulate the activity of various ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. Additionally, MCOPPB has been found to increase the release of various neurotransmitters, including dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MCOPPB in lab experiments is its high affinity for the sigma-1 receptor. This high affinity allows for the selective targeting of this receptor, which may lead to more specific and effective therapeutic interventions. Additionally, MCOPPB has been found to have low toxicity and is well-tolerated in animal studies.

One of the main limitations of using MCOPPB in lab experiments is its limited availability. The synthesis of MCOPPB is a complex process that requires specialized equipment and expertise, which may limit its use in certain research settings. Additionally, the high cost of MCOPPB may limit its use in large-scale studies.

Future Directions

There are several future directions for research involving MCOPPB. One area of research involves the development of more selective sigma-1 receptor agonists. By developing more selective agonists, researchers may be able to target specific physiological processes and reduce the potential for off-target effects.

Another area of research involves the development of novel therapeutic interventions for various neurological disorders. By targeting the sigma-1 receptor, researchers may be able to develop more effective treatments for conditions such as Alzheimer's disease, Parkinson's disease, and depression.

Conclusion

In conclusion, MCOPPB is a piperidine-based compound that has potential applications in various scientific research areas. Its high affinity for the sigma-1 receptor makes it a promising candidate for the development of novel therapeutic interventions for various neurological disorders. While there are limitations to its use in lab experiments, the future directions for research involving MCOPPB are promising and may lead to significant advancements in the field of neuroscience and pharmacology.

Synthesis Methods

The synthesis of MCOPPB involves several steps, including the reaction of 3,5-dimethylpiperidine with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The purity of the final product is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

Molecular Formula |

C14H20ClNO2S |

|---|---|

Molecular Weight |

301.8 g/mol |

IUPAC Name |

1-(4-chloro-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine |

InChI |

InChI=1S/C14H20ClNO2S/c1-10-6-11(2)9-16(8-10)19(17,18)13-4-5-14(15)12(3)7-13/h4-5,7,10-11H,6,8-9H2,1-3H3 |

InChI Key |

SLJMSNNDRPYYNW-UHFFFAOYSA-N |

SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C)C |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)